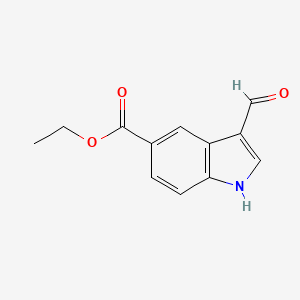

ethyl 3-formyl-1H-indole-5-carboxylate

Übersicht

Beschreibung

Ethyl 3-formyl-1H-indole-5-carboxylate is a heterocyclic organic compound featuring an indole scaffold substituted with a formyl group at position 3 and an ethyl ester group at position 4. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products. The formyl group at position 3 enhances electrophilicity, enabling nucleophilic additions or condensations, while the ethyl ester at position 5 contributes to solubility and further functionalization. This compound serves as a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-formyl-1H-indole-5-carboxylate can be synthesized through various methods. One common approach involves the formylation of ethyl indole-2-carboxylate using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) . This reaction introduces the formyl group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Condensation Reactions

The formyl group at position 3 undergoes condensation with nucleophiles such as amines, hydrazines, and active methylene compounds.

Schiff Base Formation

Reaction with primary amines yields imine derivatives. For example:

-

Reagents : Substituted anilines

-

Conditions : Conventional heating (reflux in ethanol) or microwave irradiation .

-

Products : Ethyl 3-(N-aryliminomethyl)-1H-indole-5-carboxylates (e.g., compounds 19–29 in ).

Table 1: Representative Schiff Base Reactions

| Amine Substituent | Conditions | Yield (%) | Product Reference |

|---|---|---|---|

| 4-Chloroaniline | Ethanol, reflux | 78 | |

| 3-Nitroaniline | Microwave, 100°C | 85 |

Hydrazone Formation

Condensation with hydrazines forms hydrazones, useful for synthesizing heterocycles:

-

Conditions : Acetic acid/sodium acetate, reflux.

-

Products : Hydrazone derivatives (e.g., intermediates for β-carboline synthesis ).

Cyclization Reactions

The formyl group participates in cyclocondensation to form fused heterocycles.

β-Carboline Analogues

Condensation with tryptamine derivatives yields β-carboline frameworks :

-

Reagents : Tryptamine hydrochloride

-

Conditions : Acetic acid, reflux (5–8 hours).

-

Products : Tetrahydro-β-carboline thiohydantoins (e.g., 74% yield for 5a ).

Nucleophilic Additions

The formyl group undergoes nucleophilic attacks, enabling further functionalization.

Mannich Reaction

Introduction of amine-containing side chains:

-

Conditions : Ethanol, reflux, 4–6 hours.

-

Products : Ethyl 3-(morpholinomethyl)-1H-indole-5-carboxylates (e.g., 18 in , 60% yield).

Grignard Additions

Organometallic reagents add to the formyl group:

-

Conditions : Dry THF, 0°C to room temperature.

-

Products : Secondary alcohols (requires deprotection for indole NH stability).

Ester Hydrolysis

The ethoxycarbonyl group hydrolyzes to carboxylic acid under basic conditions:

-

Reagents : NaOH (aqueous/ethanol).

-

Conditions : Reflux, 4–6 hours.

-

Products : 3-Formyl-1H-indole-5-carboxylic acid (precursor for peptide coupling).

Reduction of Formyl Group

Selective reduction to hydroxymethyl:

-

Conditions : Isopropanol, 0°C to room temperature.

-

Products : Ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate (e.g., 8 in , 95% yield).

Cross-Coupling Reactions

The indole core enables palladium-catalyzed couplings for diversification.

Buchwald–Hartwig Amination

Introduction of aryl/heteroaryl amines at position 3:

-

Conditions : Toluene, 110°C, 12–24 hours.

-

Products : Ethyl 3-(arylamino)-1H-indole-5-carboxylates (e.g., 4a–4f in , 45–82% yields).

Electrophilic Substitutions

The indole ring undergoes electrophilic attacks at positions 4 and 6.

Nitration

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- Ethyl 3-formyl-1H-indole-5-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis. For example, it can be subjected to oxidation, reduction, and substitution reactions to yield a variety of derivatives with distinct properties.

Synthetic Routes

- The compound can be synthesized through several methods, including the formylation of ethyl indole-2-carboxylate using phosphorus oxychloride (POCl3) in dimethylformamide (DMF). This method allows for high yields and purity, essential for further applications in research and industry.

Biological Activities

Anticancer Properties

- Recent studies have highlighted the potential of this compound as an anticancer agent. In vivo experiments demonstrated that derivatives synthesized from this compound significantly reduced tumor volume in solid Ehrlich carcinoma models. For instance, one derivative reduced tumor mass from 398.1 mg to 126.5 mg, showcasing its efficacy compared to standard treatments like 5-fluorouracil (5-FU) .

Antimicrobial and Antiviral Activities

- The compound exhibits notable antimicrobial and antiviral properties. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents . Its ability to interact with multiple biological targets enhances its potential therapeutic applications.

Medicinal Chemistry

Drug Development

- This compound is being explored for its role in drug development, particularly in designing novel therapeutic agents targeting various diseases. Its diverse biological activities suggest that it could lead to the discovery of new drugs with improved efficacy and safety profiles .

Mechanism of Action

- The compound's mechanism involves interactions with specific molecular targets within biological pathways. This includes forming covalent bonds with nucleophilic sites on proteins, potentially altering their functions and leading to therapeutic effects .

Industrial Applications

Production of Dyes and Pigments

- In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to participate in reactions that yield vibrant colors used in various industrial applications.

Wirkmechanismus

The mechanism of action of ethyl 3-formyl-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. As an indole derivative, it can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, metabolism, and gene expression. The formyl group and ester functionality contribute to its reactivity and ability to form covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Variation in Ester Groups

Methyl 3-Formyl-1H-Indole-5-Carboxylate (CAS: 197506-83-5)

- Structural Difference : Methyl ester instead of ethyl ester at position 5.

- Properties: Lower molecular weight (219.21 g/mol vs. 233.22 g/mol).

- Applications: Widely used in condensation reactions to form thiazolidinone and imidazole derivatives .

Ethyl 3-Formyl-5-(Trifluoromethyl)-1H-Indole-2-Carboxylate (CAS: 1360957-83-0)

- Structural Differences :

- Trifluoromethyl (CF₃) group at position 5.

- Ester group at position 2 instead of 5.

- Properties :

Substituent Variations on the Indole Ring

Halogen-Substituted Analogs

- 6-Chloro-3-(1-(4-Iodobenzyl)-1H-Imidazol-5-yl)-1H-Indole (Compound 8)

- Structural Features : Chlorine at position 6, 4-iodobenzyl-substituted imidazole at position 3.

- Properties :

- High melting point (>200°C).

- Halogen substituents enhance lipophilicity and may improve binding to hydrophobic biological targets .

3-(1-(4-Methoxybenzyl)-1H-Imidazol-5-yl)-1H-Indole (Compound 11)

- Structural Features : Methoxybenzyl group at the imidazole moiety.

- Properties :

Positional Isomerism of Functional Groups

Ethyl 3-Formyl-1H-Indole-2-Carboxylate (CAS: 18450-26-5)

- Structural Difference : Ester group at position 2 instead of 5.

- Impact: Altered electronic distribution on the indole ring, affecting conjugation and reactivity. Potential differences in hydrogen bonding patterns due to proximity of the formyl and ester groups .

Reactivity of the Formyl Group

The formyl group at position 3 enables diverse transformations:

- Schiff Base Formation: Reacts with amines to form imines, as seen in the synthesis of thiazolidinone derivatives .

- Nucleophilic Additions: Participates in Knoevenagel condensations with active methylene compounds.

- Comparison with Non-Formylated Analogs: Ethyl 3-methyl-1H-indole-5-carboxylate lacks the formyl group, limiting its utility in further derivatization .

Data Table: Key Properties of Selected Compounds

Biologische Aktivität

Ethyl 3-formyl-1H-indole-5-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound features a unique substitution pattern that includes an ethyl group, a formyl group, and a carboxylic acid functional group on the indole ring. This specific arrangement enhances its reactivity and interaction with biological systems, making it a candidate for medicinal chemistry applications .

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : this compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it can affect various cancer cell lines through multiple pathways .

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

- Antioxidant Effects : As an indole derivative, it possesses antioxidant properties that help mitigate oxidative stress by scavenging free radicals .

- Anti-inflammatory Activity : this compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

The biological activities of this compound are primarily mediated through its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in key biochemical pathways, such as kinases associated with cancer progression .

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and other signaling pathways .

- Cell Cycle Regulation : this compound affects cell cycle progression in cancer cells, leading to apoptosis in certain contexts .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the antiproliferative effects of this compound on different cancer cell lines, it was found to significantly reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 0.96 µM to 1.12 µM. This suggests strong potential for further development as an anticancer agent .

Case Study: Antimicrobial Activity

Another study tested this compound against several bacterial strains, revealing notable activity with minimum inhibitory concentrations (MICs) as low as 0.0048 mg/mL against E. coli and Bacillus mycoides. These results highlight its promise as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-formyl-1H-indole-5-carboxylate?

The synthesis typically involves multi-step modifications of indole scaffolds. A common approach includes:

- Fischer indole synthesis for constructing the indole core, followed by formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF).

- Esterification of the 5-carboxylic acid group using ethanol under acid catalysis. Key intermediates and reaction conditions are validated via thin-layer chromatography (TLC) and spectroscopic methods (¹H/¹³C NMR) .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of:

- Spectroscopic techniques :

- ¹H NMR : Peaks for the formyl proton (~9.8 ppm) and ethyl ester protons (~1.3–4.3 ppm).

- ¹³C NMR : Carbonyl carbons (ester: ~165–170 ppm; formyl: ~190 ppm).

Q. What solvent systems are optimal for purifying this compound?

- Column chromatography : Use gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to separate polar impurities.

- Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility in polar aprotic solvents. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Employ factorial design to assess variables:

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst (POCl₃) | 1–3 equiv. | 2.5 equiv. |

| Reaction Time | 4–12 hrs | 8 hrs |

| Post-optimization, yields increased from 42% to 68% . |

Q. How to resolve contradictions in bioactivity data between in vitro and in silico models?

- In vitro : Perform dose-response assays (e.g., enzyme inhibition IC₅₀) with controls for nonspecific binding.

- In silico : Use molecular docking (AutoDock Vina) to validate binding poses against targets like HIV integrase or kinases. Discrepancies often arise from solubility issues or metabolic instability; address via:

- Prodrug modification : Mask the formyl group with acid-labile protectors.

- Solubility enhancers : Co-solvents (e.g., DMSO/PEG-400) in assay buffers .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic additions?

- Quantum chemical calculations : Use Gaussian09 with DFT (B3LYP/6-31G*) to map Fukui indices for electrophilic sites.

- Reaction path analysis : IRC (Intrinsic Reaction Coordinate) simulations to identify transition states. Computational predictions align with experimental data showing preferential reactivity at the formyl group over the ester .

Q. How to design structure-activity relationship (SAR) studies for indole derivatives of this compound?

- Core modifications :

| Modification | Biological Impact |

|---|---|

| 5-Carboxylate → Amide | Improved metabolic stability |

| 3-Formyl → Acetyl | Reduced electrophilicity |

- Substituent libraries : Synthesize analogs with halogens (F, Cl) at the 4-position to assess steric/electronic effects on target binding .

Q. Methodological Guidance

Best practices for analyzing degradation products under acidic/basic conditions

- Forced degradation : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hrs.

- LC-MS analysis : Identify hydrolyzed products (e.g., 3-formyl-1H-indole-5-carboxylic acid) using a Q-TOF mass detector.

- Stability protocols : Store at -20°C under inert atmosphere to prevent formyl oxidation .

Strategies for scaling up synthesis without compromising purity

Eigenschaften

IUPAC Name |

ethyl 3-formyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-10(5-8)9(7-14)6-13-11/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCFLTQKFKSXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610496 | |

| Record name | Ethyl 3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467458-46-4 | |

| Record name | Ethyl 3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.